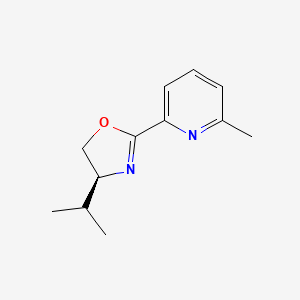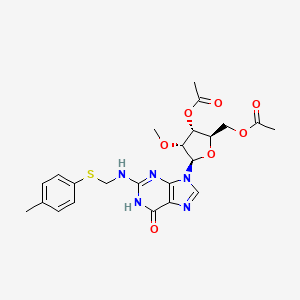![molecular formula C28H16N2O8 B8197829 [9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid](/img/structure/B8197829.png)
[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid
Vue d'ensemble
Description
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid is a complex organic compound that belongs to the family of bicarbazole derivatives. This compound is characterized by its unique structure, which includes two carbazole units linked at the 9-position and substituted with carboxylic acid groups at the 3, 3’, 6, and 6’ positions. This structure imparts unique electronic and photophysical properties to the compound, making it of significant interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidative coupling of carbazole derivatives followed by functionalization with carboxylic acid groups. For instance, the oxidative coupling of 3,6-dibromocarbazole using potassium permanganate in acetone can yield 9,9’-bicarbazole . Subsequent reactions introduce carboxylic acid groups at the desired positions.
Industrial Production Methods
Industrial production of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or silver oxide in acetone.
Reduction: Lithium aluminum hydride (LAH) in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, quinones, and reduced forms of the original compound.
Applications De Recherche Scientifique
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential in bioimaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which [9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid exerts its effects is primarily through its interaction with molecular targets via its carboxylic acid groups. These groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound’s unique electronic structure also allows it to participate in redox reactions, making it useful in energy storage applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-Bicarbazole: A simpler derivative without carboxylic acid groups, used in OLEDs.
3,3’-Bicarbazyl: Another derivative with different substitution patterns, used in similar applications.
Uniqueness
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid is unique due to its multiple carboxylic acid groups, which enhance its solubility and reactivity compared to other bicarbazole derivatives. This makes it particularly valuable in applications requiring high reactivity and functionalization potential.
Propriétés
IUPAC Name |
9-(3,6-dicarboxycarbazol-9-yl)carbazole-3,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O8/c31-25(32)13-1-5-21-17(9-13)18-10-14(26(33)34)2-6-22(18)29(21)30-23-7-3-15(27(35)36)11-19(23)20-12-16(28(37)38)4-8-24(20)30/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSGDHZJOWBJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3=C(N2N4C5=C(C=C(C=C5)C(=O)O)C6=C4C=CC(=C6)C(=O)O)C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4',4'',4'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid](/img/structure/B8197747.png)

![(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8197753.png)






![1,3-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene](/img/structure/B8197822.png)




